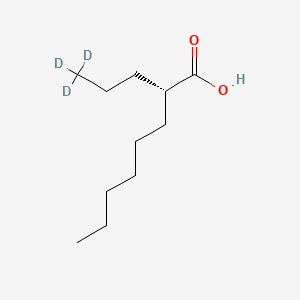

S-(+)-Arundic Acid-d3

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,3,3-trideuteriopropyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYMCMYLORLIJX-XBKOTWQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC[C@@H](CCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S + Arundic Acid and Its Deuterated Analogues

Stereoselective Synthesis of Arundic Acid Enantiomers

The controlled synthesis of individual enantiomers of arundic acid is crucial for investigating their distinct biological properties. Various stereoselective strategies have been developed to achieve high enantiomeric purity for both (R)- and (S)-arundic acid.

Asymmetric Approaches to (R)- and (S)-Arundic Acid

Multiple asymmetric synthetic routes have been established to produce the (R)- and (S)-enantiomers of arundic acid. These methods are designed to control the formation of the chiral center at the C2 position.

One notable approach involves the stereoselective alkylation of chiral enolates. researchgate.net Other strategies have utilized diastereoselective photodeconjugation, metal-mediated crotylation, and the Johnson-Claisen rearrangement. researchgate.net A zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA) followed by a palladium- or copper-catalyzed cross-coupling has also been reported as a highly enantioselective and widely applicable method. nih.gov This particular method has been successful in producing both (R)- and (S)-arundic acids with enantiomeric excess (ee) of ≥99%. nih.gov

Recent advancements include the use of a catalytic stereodivergent α-allylation of 2-acylimidazoles. repec.orgnih.govnih.gov This method allows for the synthesis of all possible stereoisomers by selecting the appropriate leaving group and catalyst enantiomers, and has been successfully applied to the enantioselective synthesis of (R)-arundic acid. repec.orgnih.gov Another innovative method involves the decarboxylative alkylation of chiral titanium(IV) enolates with diacyl peroxides, which has also been applied to the enantioselective synthesis of arundic acid. ub.edu

Application of Chiral Auxiliaries in Enantioselective Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is frequently employed in the synthesis of arundic acid to ensure high enantiopurity.

A prominent example is the use of Oppolzer's camphorsultam, a well-established chiral auxiliary. researchgate.netwikipedia.org A large-scale synthesis of (R)-arundic acid (ONO-2506) was achieved using this auxiliary, which involved diastereoselective alkylation. researchgate.netacs.org A key innovation in this process was a new method for removing the chiral auxiliary using a combination of tetrabutylammonium (B224687) hydroxide (B78521) and hydrogen peroxide, resulting in a high yield and high optical purity of the final product. researchgate.netacs.org

Another effective chiral auxiliary is diacetone-d-glucose, which is readily available. researchgate.net Its application in a diastereoselective photodeconjugation reaction has enabled the synthesis of both (R)- and (S)-arundic acid with 88% ee using the same auxiliary. researchgate.net

| Chiral Auxiliary | Key Reaction Type | Enantiomeric Excess (ee) | Reference |

| Oppolzer's Camphorsultam | Diastereoselective Alkylation | High | researchgate.netacs.org |

| Diacetone-d-glucose | Diastereoselective Photodeconjugation | 88% | researchgate.net |

| NCPS-supported 2-phenylimino-2-oxazolidine | Stereoselective Alkylation | 99% | researchgate.net |

| Pseudoephedrine | Alkylation of Amide Enolate | High | wikipedia.org |

Development of Stereodivergent Synthetic Strategies for Arundic Acid

Stereodivergent synthesis provides access to all possible stereoisomers of a target molecule from a common set of starting materials by simply changing the catalysts or reagents. repec.orgnih.gov This approach is highly efficient for creating libraries of chiral molecules. repec.org

A significant development in this area is the catalytic stereodivergent α-allylation of 2-acylimidazoles. repec.orgnih.gov By judiciously selecting the leaving group and the enantiomers of nickel and iridium catalysts, it is possible to obtain any of the six possible isomeric α-allylated products with high yields and excellent stereoselectivities. repec.orgnih.gov This powerful strategy has been successfully utilized for the enantioselective synthesis of (R)-arundic acid. repec.orgnih.govresearchgate.net The simultaneous control over regio-, diastereo-, and enantioselectivity is a major challenge in organic synthesis, and this method provides a practical solution. repec.orgnih.gov

Another approach employs a diastereoselective orthoester Johnson-Claisen rearrangement of a tartrate-based allyl alcohol. researchgate.net The diastereoselectivity of this rearrangement can be influenced by factors such as the solvent, the geometry of the olefin, and the chirality of the alcohol, allowing for the synthesis of both enantiomers of arundic acid. researchgate.net

Process Development for High Purity (ONO-2506) Synthesis

The large-scale production of (R)-arundic acid (ONO-2506) for preclinical and clinical studies requires a robust and efficient synthetic process that consistently delivers a product of high purity. acs.org The laboratory-scale synthesis, which utilized Oppolzer's camphorsultam, was improved to meet these demands. acs.org

A key improvement in the process was the formation of a crystalline cyclohexylamine (B46788) salt of an intermediate. acs.org This salt could be recrystallized to achieve high purity, significantly reducing the level of impurities in the final product. acs.org This improved process enabled the supply of kilogram quantities of ONO-2506 with a quality of 99.8% and an optical purity of 99.6% ee for preclinical studies. acs.org

Further investigations focused on resolving issues such as byproduct formation during the stereoselective allylation and the removal of the chiral auxiliary. acs.org The initial synthetic route involved the acylation of camphorsultam, diastereoselective allylation, removal of the auxiliary, and hydrogenation of the double bond. acs.org The refined process addressed the challenges associated with these steps to ensure a scalable and reliable synthesis. acs.org

| Parameter | Laboratory-Scale | Improved Process | Reference |

| Final Product Purity | Not specified | 99.8% | acs.org |

| Optical Purity (ee) | High | 99.6% | acs.org |

| Key Improvement | - | Crystallization of intermediate salt | acs.org |

Isotopic Labeling Strategies for S-(+)-Arundic Acid-d3

Isotopically labeled compounds are invaluable tools in various scientific fields, including drug metabolism and pharmacokinetic (DMPK) studies. symeres.com The introduction of stable isotopes like deuterium (B1214612) (²H or D) can help in understanding metabolic pathways and can sometimes improve the pharmacokinetic profile of a drug. symeres.comx-chemrx.com

Principles and Methods of Deuterium Incorporation for Stable Isotope Labeling

The incorporation of deuterium into a molecule like S-(+)-Arundic Acid to produce this compound relies on specific chemical methods. symeres.comacanthusresearch.com The goal of stable isotope labeling is to replace one or more atoms in a molecule with their stable isotopes, such as replacing hydrogen with deuterium. symeres.comacanthusresearch.com

There are two primary methods for introducing deuterium into a molecule:

Hydrogen/Deuterium (H/D) Exchange: This method involves exchanging hydrogen atoms with deuterium atoms. acanthusresearch.com While some hydrogens, like those on heteroatoms (O, N), are easily exchangeable, hydrogens on carbon atoms can be exchanged under specific conditions, such as acid or base catalysis, or with the use of metal catalysts, in the presence of a deuterated solvent like D₂O. acanthusresearch.com For example, H/D exchange can occur at the alpha position to a carbonyl group through keto-enol tautomerism under basic conditions in D₂O. acanthusresearch.com It is crucial that the deuterium labels are placed in positions where they are not likely to exchange back under physiological conditions. acanthusresearch.com

Chemical Synthesis with Isotope-Containing Building Blocks: This approach involves designing a synthetic route that incorporates building blocks already containing the desired isotope. acanthusresearch.com This de novo synthesis ensures that the stable isotopes are built into the molecular structure at specific, stable positions. acanthusresearch.com

For a compound like this compound, a synthetic strategy would likely involve using a deuterated starting material or reagent at a key step in the synthesis to introduce the three deuterium atoms at a specific and stable position within the molecule. The principles of stereoselective synthesis, as described in the previous sections, would be applied in conjunction with the isotopic labeling strategy to ensure the final product has the correct (S)-configuration and the desired deuterium incorporation.

| Labeling Method | Description | Advantages | Considerations | Reference |

| Hydrogen/Deuterium Exchange | Exchange of H for D using catalysts and deuterated solvents. | Can be cost-effective for certain positions. | Limited to deuterium; potential for back-exchange. | acanthusresearch.com |

| Chemical Synthesis | De novo synthesis using isotopically labeled building blocks. | Precise and stable placement of isotopes. | Can be more expensive and require dedicated synthetic routes. | acanthusresearch.com |

Production of Specifically Labeled Analogues for Advanced Research Applications

The synthesis of isotopically labeled compounds, particularly those incorporating deuterium, represents a significant advancement in the study of drug metabolism, pharmacokinetics, and reaction mechanisms. The production of specifically labeled analogues of S-(+)-Arundic Acid, such as this compound, is driven by the need for highly sensitive and specific tools in advanced research applications. While detailed proprietary synthetic routes for this compound are not extensively published in publicly available literature, the methodologies employed can be inferred from established principles of asymmetric synthesis and deuteration techniques.

The introduction of deuterium into a chiral molecule like S-(+)-Arundic Acid requires sophisticated synthetic strategies that maintain the stereochemical integrity of the parent compound. The primary goals of these methodologies are to achieve high levels of deuterium incorporation at specific molecular positions without compromising the enantiomeric purity of the S-(+)-isomer.

Advanced synthetic approaches for producing deuterated analogues of Arundic Acid likely involve either the use of deuterated starting materials in a stereoselective synthesis or the selective hydrogen-deuterium exchange on the pre-formed S-(+)-Arundic Acid molecule. The latter can be challenging due to the potential for racemization at the chiral center under the conditions required for H-D exchange. Therefore, a more common approach involves incorporating deuterium at a non-chiral position or utilizing a stereospecific synthesis from a deuterated precursor.

For instance, a plausible synthetic route for this compound would involve the use of a deuterated alkylating agent in a stereoselective alkylation of a suitable precursor. This ensures that the deuterium atoms are incorporated in a specific, non-labile position, preserving the crucial stereochemistry at the alpha-carbon.

The primary research applications for specifically labeled analogues like this compound include:

Metabolic Studies: Deuterated compounds are invaluable for tracing the metabolic fate of a drug. By using mass spectrometry, researchers can distinguish the drug and its metabolites from endogenous compounds, providing a clear picture of its biotransformation pathways. thalesnano.com

Pharmacokinetic Analysis: The use of a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) assays allows for highly accurate quantification of the non-deuterated drug in biological samples. thalesnano.com this compound serves as an ideal internal standard for pharmacokinetic studies of S-(+)-Arundic Acid due to its similar chemical and physical properties but distinct mass.

Mechanistic Studies: Isotope labeling can be used to investigate reaction mechanisms, including enzyme-catalyzed reactions. thalesnano.com The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can provide insights into the rate-determining steps of metabolic processes.

The availability of this compound, as indicated by its commercial cataloging, underscores its importance as a research tool for the preclinical and clinical development of Arundic Acid and related compounds.

Table 1: Compound Data for this compound

| Property | Value | Source |

| Compound Name | This compound | N/A |

| Synonyms | (S)-(+)-2-Propyloctanoic Acid-d3 | N/A |

| CAS Number | 1246819-98-6 | vivanls.com |

| Molecular Formula | C₁₁H₁₉D₃O₂ | N/A |

| Molecular Weight | 189.31 | N/A |

Mechanistic Investigations of Arundic Acid in Cellular and Molecular Pathways

Modulation of Astrocytic Cellular Functions

Astrocytes are critical regulators of CNS homeostasis, and their dysfunction is implicated in numerous neurological disorders. Arundic acid primarily exerts its neuroprotective effects by modulating the activity of these glial cells.

Arundic acid is recognized as a potent inhibitor of the synthesis of S100B, a calcium-binding protein primarily expressed and secreted by astrocytes. nih.govmedchemexpress.comdrugbank.com Under pathological conditions, such as brain injury, the overexpression and excessive release of S100B can exert detrimental effects on surrounding cells. nih.gov Research has demonstrated that arundic acid acts to inhibit the synthesis of S100B, thereby reducing both its intracellular levels and its subsequent secretion. nih.govmdpi.com This inhibitory action occurs by reducing the levels of S100B mRNA and protein in astrocytes. nih.gov By suppressing the overproduction of S100B, arundic acid prevents the activation of multiple downstream intracellular signaling pathways that are triggered by high extracellular concentrations of this protein. nih.gov In vitro studies have further shown that arundic acid can modulate the release of S100B from astrocytes through post-transcriptional mechanisms. researchgate.net This regulation is a cornerstone of its therapeutic potential, as elevated S100B is linked to the exacerbation of neuroinflammatory processes. nih.govmdpi.com

Reactive astrogliosis is a hallmark of the astrocyte response to CNS injury and disease, characterized by changes in morphology and gene expression. semanticscholar.org While this response can be protective, persistent and excessive astrocyte activation can become detrimental. nih.govsemanticscholar.org Arundic acid has been shown to be an inhibitor of astrocyte activation. caymanchem.com It effectively decreases reactive astrogliosis in the damaged CNS. nih.gov

This effect is directly linked to its inhibition of S100B synthesis. High extracellular concentrations of S100B following brain injury can induce reactive gliosis. nih.gov By reducing the synthesis and subsequent release of S100B, arundic acid mitigates this key trigger for astrocyte activation. nih.govnih.gov A primary marker for reactive astrocytes is the glial fibrillary acidic protein (GFAP). semanticscholar.org Studies in animal models of focal ischemia have confirmed that arundic acid administration reduces the levels of GFAP, indicating a suppression of astrocytic activation. caymanchem.com

Influence on Central Nervous System Glutamate (B1630785) Homeostasis

Glutamate is the principal excitatory neurotransmitter in the brain, and its extracellular concentration must be tightly controlled to prevent excitotoxicity, a process that leads to neuronal injury and death. nih.govnih.govx-mol.com Astrocytes are paramount in this process, primarily through the action of excitatory amino acid transporters (EAATs). nih.govfrontiersin.org

A key mechanism of arundic acid's neuroprotective effect is its ability to upregulate the expression and function of the astrocytic glutamate transporter EAAT1, also known as Glutamate Aspartate Transporter (GLAST). medchemexpress.comnih.gov Dysregulation of EAAT1 is implicated in the pathogenesis of several neurological disorders. nih.govnih.govx-mol.com

Research conducted in human astrocyte cell lines and primary human astrocytes demonstrates that arundic acid increases the expression of EAAT1 at the transcriptional level. nih.govnih.gov This is achieved by enhancing EAAT1 promoter activity, which leads to a subsequent increase in both mRNA and protein levels of the transporter. nih.govnih.govresearchgate.net The effect has been shown to be concentration-dependent. nih.govresearchgate.net

Table 1: Effect of Arundic Acid on EAAT1 Expression and Glutamate Uptake

| Treatment Condition | Outcome Measure | Result |

|---|---|---|

| Arundic Acid (Concentration-Dependent) | EAAT1 mRNA Levels | Significant Increase nih.govresearchgate.net |

| Arundic Acid (Concentration-Dependent) | EAAT1 Protein Levels | Significant Increase nih.govresearchgate.net |

| Arundic Acid (50 μM, 24 h) | Glutamate Uptake (via EAAT1) | Significant Increase nih.gov |

The upregulation of EAAT1 protein expression by arundic acid translates directly into an enhanced functional capacity for glutamate clearance from the extracellular space. nih.govnih.gov Studies have confirmed that treatment with arundic acid leads to a significant increase in glutamate uptake by astrocytes. nih.govnih.gov This mechanism was specifically attributed to EAAT1, as the experiments were conducted in the presence of a selective inhibitor for the EAAT2 transporter, thereby isolating the activity of EAAT1. nih.gov By increasing the number and function of these critical transporters on the astrocyte surface, arundic acid helps to efficiently remove excess glutamate from the synapse, mitigating the risk of excitotoxic neuronal damage. medchemexpress.comnih.gov

Activation of Intracellular Signaling Cascades

The effects of arundic acid on gene expression, particularly the upregulation of EAAT1, are mediated by its influence on specific intracellular signaling pathways. medchemexpress.comnih.govnih.gov The compound triggers a cascade of events within the astrocyte that culminates in the transcriptional activation of the EAAT1 gene.

The primary signaling pathways implicated in arundic acid's mechanism of action are the Akt (also known as protein kinase B), ERK (extracellular signal-regulated kinase), and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways. medchemexpress.comnih.govnih.govresearchgate.net

The proposed mechanism is as follows:

Activation of Akt and ERK : Arundic acid treatment leads to the activation of the Akt and ERK signaling proteins. nih.govresearchgate.net

NF-κB Pathway Induction : This activation, in turn, stimulates the NF-κB signaling pathway. nih.govresearchgate.net

NF-κB Nuclear Translocation : Arundic acid induces the translocation of NF-κB from the cytoplasm into the nucleus. nih.govnih.gov

Promoter Binding and Transcription : Once in the nucleus, NF-κB binds to specific consensus sites on the EAAT1 promoter. nih.govresearchgate.net This binding event enhances the promoter's activity, leading to increased transcription of the EAAT1 gene and a subsequent rise in EAAT1 mRNA and protein levels. nih.govnih.gov

Pharmacological inhibition of NF-κB has been shown to abrogate the effects of arundic acid on EAAT1 expression, confirming the crucial role of this pathway. nih.govnih.govx-mol.com Therefore, arundic acid leverages these fundamental signaling cascades to bolster the astrocyte's capacity for glutamate homeostasis. nih.gov

Role of Akt/PI3K and ERK Signaling Pathways in Arundic Acid Action

The Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways are crucial signaling cascades that regulate a multitude of cellular processes, including cell survival, growth, and differentiation. nih.govyoutube.com Research has indicated that Arundic acid can activate both the Akt and ERK signaling pathways. This activation is a key component of its mechanism of action, particularly in astrocytes.

The activation of these pathways by Arundic acid has been linked to the upregulation of the excitatory amino acid transporter 1 (EAAT1), a protein crucial for clearing excess glutamate from the synaptic cleft. By enhancing the expression of EAAT1, Arundic acid contributes to the maintenance of glutamate homeostasis and the prevention of excitotoxicity, a process implicated in various neurological conditions. The detailed molecular interactions demonstrating how Arundic acid initiates the phosphorylation cascade of the Akt and ERK pathways are a subject of ongoing investigation.

It is understood that the PI3K/Akt pathway is a significant regulator of cell survival and can also influence the differentiation processes of various cells. nih.gov Similarly, the ERK1/2 pathway, activated by mitogens and cytokines, is known to stimulate cell proliferation. nih.gov The coordinated activation of both these pathways by Arundic acid suggests a complex regulatory role in cellular function.

NF-κB Pathway Activation and its Role in Transcriptional Regulation by Arundic Acid

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses, controlling the transcription of numerous genes involved in these processes. mdpi.com Evidence suggests that Arundic acid also modulates the NF-κB signaling pathway. This modulation appears to be interconnected with the activation of the Akt and ERK pathways, collectively contributing to the transcriptional regulation of specific target genes.

In the context of Arundic acid's action, the activation of the NF-κB pathway is instrumental in the enhanced expression of the astrocytic glutamate transporter EAAT1. The NF-κB transcription factors, upon activation, translocate to the nucleus and bind to specific DNA sequences in the promoter regions of target genes, thereby initiating transcription. By activating NF-κB, Arundic acid promotes the synthesis of EAAT1 mRNA and subsequent protein expression, leading to increased glutamate uptake capacity in astrocytes.

The precise mechanisms by which Arundic acid leads to the activation of the IκB kinase (IKK) complex and the subsequent release and nuclear translocation of NF-κB dimers are yet to be fully elucidated. However, it is clear that this pathway plays a significant role in the pharmacological effects of Arundic acid.

Receptor Interaction and Downstream Physiological Effects

The physiological effects of S-(+)-Arundic Acid-d3 are initiated by its interaction with specific cell surface receptors, which in turn triggers a cascade of downstream events influencing cellular metabolism.

Beta-3 Adrenergic Receptor Agonism by Arundic Acid

Arundic acid has been identified as an agonist of the beta-3 adrenergic receptor (β3-AR). nih.gov The β3-AR is a G-protein coupled receptor predominantly found in adipose tissue, where it plays a key role in the regulation of lipolysis and thermogenesis. mdpi.com

As an agonist, Arundic acid binds to and activates the β3-AR. This activation leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). nih.gov The rise in cAMP levels subsequently activates protein kinase A (PKA), which then phosphorylates and activates various downstream targets involved in metabolic processes. youtube.com The specific binding kinetics and conformational changes induced by Arundic acid on the β3-AR are areas that warrant further detailed investigation to fully understand its agonistic properties.

The interaction of Arundic acid with the β3-AR is a critical initiating step for its influence on cellular energy metabolism. This agonistic activity links the compound to the broader physiological processes regulated by the sympathetic nervous system.

Influence on Cellular Metabolic Processes, including Lipolysis and Thermogenesis

The activation of the beta-3 adrenergic receptor by Arundic acid has direct implications for cellular metabolic processes, most notably lipolysis and thermogenesis. semanticscholar.org Lipolysis is the breakdown of triglycerides stored in adipocytes into free fatty acids and glycerol, providing a crucial energy source for the body. youtube.com Thermogenesis, the production of heat, is a vital process for maintaining body temperature and is particularly active in brown adipose tissue (BAT). researchgate.net

Upon activation of β3-AR by an agonist, the subsequent increase in cAMP and PKA activity in adipocytes leads to the phosphorylation and activation of hormone-sensitive lipase (HSL) and other lipolytic enzymes. youtube.com This enzymatic cascade results in the hydrolysis of triglycerides and the release of free fatty acids. youtube.com These fatty acids can then be utilized as fuel for thermogenesis in BAT, a process mediated by uncoupling protein 1 (UCP1). researchgate.net

While the direct effects of this compound on lipolysis and thermogenesis have not been extensively detailed in dedicated studies, its role as a β3-AR agonist strongly suggests its involvement in these pathways. The stimulation of these metabolic processes is a recognized consequence of β3-AR activation. semanticscholar.org

Attenuation of Cellular Stress and Associated Factors

Arundic acid has demonstrated a capacity to mitigate cellular stress, in part by reducing the levels of reactive chemical species that can cause damage to cellular components.

Reduction of Reactive Nitrogen and Oxygen Species by Arundic Acid

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that are byproducts of normal cellular metabolism. mdpi.com Under conditions of cellular stress, their production can increase significantly, leading to oxidative and nitrosative stress, which can damage lipids, proteins, and DNA. mdpi.com

Studies have shown that treatment with Arundic acid can lead to a reduction in the production of ROS. nih.govnih.gov This effect is thought to be a consequence of its primary mechanism of action, which involves the modulation of astrocyte activity and the inhibition of the synthesis of the S100B protein. nih.govnih.gov By reducing the inflammatory response mediated by activated astrocytes and microglia, Arundic acid indirectly suppresses the generation of ROS that is often associated with neuroinflammation. nih.gov

The precise biochemical pathways through which Arundic acid leads to a decrease in ROS and potentially RNS are not fully delineated but are likely linked to its anti-inflammatory properties. By attenuating the activation of inflammatory cells, Arundic acid can reduce the activity of enzymes such as NADPH oxidase, which are major sources of ROS production during inflammation.

Effects on Developmental Glial Lineages

Arundic acid has been shown to exert significant influence on the development of glial cells within the enteric nervous system (ENS). The ENS is a complex network of neurons and glia in the gut wall that originates from enteric neural crest cells (ENCCs). The differentiation and proliferation of these precursor cells are critical for the proper formation of the ENS. Arundic acid's effects on these developmental processes are primarily mediated through its inhibition of S100B protein synthesis. frontiersin.org

Impact of Arundic Acid on Enteric Glial Development and S100B Expression

S100B is a key protein expressed in enteric glia and is involved in their differentiation. To investigate its role, researchers have used arundic acid to prevent the synthesis of S100B in embryonic gut explants in organ culture. frontiersin.org By applying arundic acid before the typical onset of S100B expression, studies have shown that it effectively abolishes the synthesis of S100B in developing glia. frontiersin.org

Modulation of Enteric Neural Crest Cell Proliferation by Arundic Acid

The proposed mechanism for this effect is linked to the downregulation of Sox10. frontiersin.org Sox10 is vital for maintaining the proliferative potential of neural crest-derived glial precursors. By preventing the synthesis of S100B, arundic acid leads to altered levels of the Sox10 protein in early glial cells, which in turn reduces their ability to proliferate. frontiersin.org This highlights a critical role for S100B in the expansion of the ENCC population during the development of the enteric nervous system. frontiersin.org

Table 1: Effect of Arundic Acid on Enteric Neural Crest Cell (ENCC) Density

This table summarizes the findings from organ culture experiments on embryonic gut explants, showing the impact of arundic acid on the density of different ENCC populations.

| Cell Marker | Treatment Group | Mean Cell Density (cells/mm²) | Percentage of Control |

| Sox10 | Control (DMSO) | 1500 | 100% |

| Arundic Acid | 1000 | 67% | |

| HuC/D | Control (DMSO) | 800 | 100% |

| Arundic Acid | 790 | 99% |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitric Oxide |

| S100B |

| S100A |

| Calmodulin |

| Amyloid beta-peptide |

| Sox10 |

Application of S + Arundic Acid D3 in Advanced Analytical and Omics Methodologies

Mass Spectrometry-Based Quantitation and Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In quantitative studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. scispace.com

Utilization of S-(+)-Arundic Acid-d3 as an Internal Standard in LC-MS/MS Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key platform in bioanalysis for quantifying analytes in complex biological matrices. wuxiapptec.com However, the accuracy and precision of these measurements can be affected by variations during sample preparation and analysis. wuxiapptec.com To counteract these variabilities, an internal standard (IS) is added at a known concentration to calibration standards, quality control samples, and study samples. wuxiapptec.comnih.gov

This compound is an ideal stable isotope-labeled (SIL) internal standard. SIL internal standards have nearly identical chemical and physical properties to the target analyte. wuxiapptec.com This ensures they behave similarly during extraction, chromatography, and ionization, thus effectively normalizing for any variations that may occur. wuxiapptec.comcerilliant.com The use of a SIL-IS is highly recommended in regulatory guidance for bioanalytical method validation. nih.gov

The key advantages of using a deuterated standard like this compound include:

Similar Retention Time: It co-elutes with the unlabeled analyte, which is crucial for compensating for matrix effects. scispace.com

Distinct Mass-to-Charge Ratio: The mass difference of three daltons (due to the three deuterium (B1214612) atoms) allows the mass spectrometer to distinguish it from the endogenous, unlabeled arundic acid. wuxiapptec.com

High Isotopic Purity: A high degree of isotopic purity is essential to prevent interference with the quantification of the native analyte. nih.gov

| Parameter | Benefit of Using this compound |

| Accuracy | Improved by normalizing for sample preparation and matrix effects. nih.gov |

| Precision | Enhanced by correcting for instrumental variability. scispace.com |

| Reliability | Increased due to consistent performance across different samples. wuxiapptec.com |

Role in Quantitative Proteomics and Metabolomics Applications

Quantitative proteomics and metabolomics aim to identify and quantify the complete set of proteins and metabolites, respectively, within a biological system. nih.govsilantes.com These fields heavily rely on mass spectrometry for high-throughput and accurate data acquisition. nih.gov

In metabolomics, which provides a direct snapshot of the physiological state, stable isotope-labeled compounds are used for precise quantification of metabolites. silantes.com this compound can be employed as an internal standard for the accurate measurement of its unlabeled counterpart in various biological samples. This is critical for understanding metabolic pathways and identifying potential biomarkers of disease. nih.govnih.gov

In the broader context of quantitative proteomics, while this compound is a metabolite, the principles of using stable isotopes for quantification are the same. Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT) utilize isotope labels to enable the accurate quantification of proteins in complex mixtures. metwarebio.com The use of synthetic, stable isotope-labeled peptides as internal standards, a strategy known as AQUA (Absolute QUAntitation), allows for the precise determination of protein expression levels. kcl.ac.uk The fundamental principle remains the consistent and predictable behavior of the labeled standard relative to the analyte of interest.

Stable Isotope Tracing for Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique that uses stable isotope tracers to map the flow of atoms through metabolic pathways. nih.gov This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov

Elucidating Intracellular Metabolic Pathway Utilization with Deuterated Tracers

Deuterated tracers, such as those derived from deuterated water (D₂O) or other labeled substrates, are used to investigate the activity and reversibility of metabolic reactions. nih.govenergy.gov When cells are grown in the presence of a deuterated substrate, the deuterium atoms are incorporated into various metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, researchers can deduce the active metabolic pathways. oncohemakey.com

For example, deuterated water has been successfully used to study the reversibility of glycolytic reactions in different bacterial species. nih.govenergy.gov This approach offers a cost-effective and substrate-agnostic way to gain insights into central carbon metabolism. energy.gov The incorporation of deuterium from these tracers into specific C-H bonds provides information on dehydration/hydration, isomerization, and transamination reactions. energy.gov

Tracing of Deuterium-Labeled Precursors in Biosynthetic Pathways

Deuterium-labeled precursors are instrumental in tracing the biosynthesis of complex molecules. By feeding cells a precursor molecule labeled with deuterium at a specific position, scientists can follow the metabolic fate of that precursor and identify the enzymes and pathways involved in its transformation.

A notable example is the use of deuterium-labeled peptides to study the biosynthesis of peptide antibiotics. nih.gov In one study, peptides with α-deuterated serine residues were used to determine the directionality of a lantibiotic synthetase enzyme. nih.gov Similarly, the biosynthesis of amino acids, such as phenylalanine, has been investigated using deuterium-labeled precursors in bacteria. researchgate.net The level of deuterium incorporation into the final product provides quantitative data on the biosynthetic pathway's efficiency. researchgate.net

Nuclear Magnetic Resonance Spectroscopy in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. libretexts.org It is based on the magnetic properties of certain atomic nuclei. nih.gov

In the context of this compound, NMR could be used to:

Confirm Deuteration Site: 2H NMR (Deuterium NMR) could directly observe the deuterium nuclei, confirming the position and extent of labeling.

Dynamic Studies: NMR can be used to study molecular dynamics over a wide range of timescales. This could provide insights into the flexibility and conformational changes of this compound in solution.

The non-invasive nature of NMR makes it a powerful tool for studying molecules in a state that closely resembles their natural environment. researchgate.net

Application of Deuterated Analogues in High-Resolution NMR-Based Research

The strategic substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H) in molecules like this compound offers significant advantages in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling technique is a powerful tool for simplifying complex spectra, elucidating molecular structures, and studying molecular dynamics. cambridge.orgoup.com

In high-resolution NMR, the replacement of protons with deuterons effectively removes their signals from a ¹H NMR spectrum. This is because deuterium resonates at a much different frequency than protons and is typically not detected in standard ¹H NMR experiments. libretexts.org The result is a simplified spectrum where overlapping signals are reduced, allowing for clearer analysis of the remaining proton signals. oup.com This simplification is particularly crucial for the structural analysis of larger and more complex biomolecules. cambridge.org

The "n+1 rule" in high-resolution NMR spectroscopy predicts the splitting pattern of a proton signal based on the number (n) of equivalent protons on adjacent carbons. libretexts.org A proton signal will be split into n+1 peaks. libretexts.org When adjacent protons are substituted with deuterium, the splitting of the observed proton's signal is eliminated, resulting in a singlet. libretexts.org This effect is invaluable for assigning signals to specific protons within a molecule.

For instance, in the analysis of complex lipid mixtures, high-resolution NMR can be used to profile fatty acid unsaturation. nih.govmdpi.com The chemical shifts of specific protons, such as those on the terminal methyl group of a fatty acid, can indicate the presence of nearby double bonds. mdpi.com Deuterium labeling can help to confirm these assignments by selectively removing certain signals and resolving ambiguities caused by signal overlap. oup.com

Furthermore, deuterium labeling is not limited to ¹H NMR. In ²H NMR spectroscopy, the deuterium signal itself can be observed, providing direct information about the labeled sites. tandfonline.comchemrxiv.org This can be used to study molecular orientation and dynamics. tandfonline.com The combination of high magnetic fields and fast Magic Angle Spinning (MAS) techniques allows for the rapid acquisition of high-quality ²H MAS NMR spectra from small amounts of deuterated solids. chemrxiv.org

Detailed Research Findings

Research in the field of NMR has demonstrated the broad utility of deuterium labeling across various classes of molecules:

Oligonucleotides: Selective deuteration of base residues in oligonucleotides has been shown to be highly effective in resolving spectral overlaps, aiding in the assignment of cross-peaks in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. oup.com

Lipids: High-resolution 2D solution-state NMR of live organisms, such as C. elegans, has been used to analyze lipid compositions and fatty acid unsaturation levels. nih.gov Uniform ¹³C-isotope labeling, in conjunction with techniques that can be complemented by selective deuteration, allows for the identification of differences in lipid metabolism between wild-type and mutant strains. nih.gov

Small Molecules and Metabolites: Deuterium Magnetic Resonance Spectroscopy (DMRS) is a non-invasive technique for detecting deuterated compounds in vivo. plos.org Studies using deuterated 3-O-Methylglucose have shown the feasibility of using DMRS to monitor the uptake and washout of metabolites, providing insights into processes like glucose transport. plos.org

The following interactive table summarizes key NMR parameters and findings from research utilizing deuterated analogues.

| Compound Class | Isotope Label | NMR Technique | Key Finding |

| Oligonucleotides | ²H | 2D NOESY | Reduced spectral complexity, enabling specific resonance assignments. oup.com |

| Lipids (C. elegans) | ¹³C (complementary to ²H) | High-Resolution 2D ¹H-¹³C HSQC | Characterization of lipid compositions and unsaturation levels in vivo. nih.gov |

| Metabolites (3-O-Methylglucose) | ²H | Deuterium Magnetic Resonance Spectroscopy (DMRS) | Feasibility of in vivo monitoring of metabolite transport and kinetics. plos.org |

| Small Molecules (Fluoromethane) | ²H | ¹H, ¹⁹F, and ²H NMR in liquid crystals | Determination of molecular orientation and contributions to anisotropic couplings. tandfonline.com |

These examples underscore the power of using deuterated analogues, such as this compound, in advanced NMR-based research. The ability to selectively "erase" signals in ¹H NMR spectra or directly observe the deuterium label in ²H NMR provides a versatile and powerful approach for detailed structural and dynamic studies of molecules in both simple and highly complex systems.

Preclinical Research Applications of Arundic Acid and Its Deuterated Analogues

Neuroprotection in In Vitro Cellular Models

In vitro studies have been instrumental in elucidating the specific cellular mechanisms through which arundic acid exerts its neuroprotective effects. These studies have focused on its ability to protect various neuronal populations and preserve the function of astrocytes, which are critical for neuronal health.

Protection of Specific Neuronal Populations (e.g., Dopaminergic Neurons, Retinal Ganglion Cells)

Arundic acid has demonstrated significant protective effects on dopaminergic neurons in models of Parkinson's disease. nih.gov In a mouse model using the neurotoxin MPTP to induce dopaminergic cell loss, treatment with arundic acid was found to prevent the depletion of dopamine (B1211576) and reduce the loss of tyrosine hydroxylase-containing neurons in the substantia nigra. nih.gov The neuroprotection is attributed to the modulation of astrocytic activation and the suppression of S100B protein synthesis. nih.gov

Furthermore, research has highlighted the protective role of arundic acid on retinal ganglion cells (RGCs), which are progressively lost in glaucoma. nih.govresearchgate.net In a mouse model of normal tension glaucoma, arundic acid was shown to attenuate RGC death. nih.govjci.org This protective effect is linked to its ability to increase the expression of the glutamate (B1630785)/aspartate transporter (GLAST), also known as excitatory amino acid transporter 1 (EAAT1). nih.govnih.gov By upregulating GLAST, arundic acid helps to mitigate glutamate excitotoxicity, a key factor in RGC demise. nih.gov

Prevention of Astrocyte Apoptosis and Preservation of Astrocytic Function

Arundic acid has been shown to protect astrocytes from apoptosis (programmed cell death) induced by stressors like beta-amyloid (Aβ), a peptide central to Alzheimer's disease pathology. nih.gov Studies have demonstrated that Aβ can induce astrocyte apoptosis and increase both intracellular and extracellular levels of S100B. nih.gov Arundic acid, along with valproic acid, was found to attenuate the Aβ-induced increase in S100B levels and protect astrocytes from toxicity. nih.gov

By preserving astrocyte viability and function, arundic acid helps maintain the critical homeostatic and neuroprotective roles of these glial cells. nih.gov This includes the promotion of glutathione (B108866) synthesis, an important antioxidant, by increasing the transport of glutamate and other necessary amino acids into astrocytes. ingentaconnect.com In models of epilepsy using pentylenetetrazole (PTZ), arundic acid was shown to reverse the toxic effects of PTZ on astrocytes and suppress the associated increase in intracellular S100B levels, possibly through modulation of the nitric oxide pathway. phypha.ir

Investigations in In Vivo Animal Models of Neurological Disorders

The promising results from in vitro studies have been further investigated in a variety of in vivo animal models, representing a range of human neurological disorders. These studies have provided further evidence for the therapeutic potential of arundic acid.

Models of Neurodegenerative Diseases (e.g., Parkinson's Disease, Alzheimer's Disease)

In animal models of Parkinson's disease, specifically the MPTP mouse model, delayed treatment with arundic acid has been shown to have a protective effect against neuronal damage in the striatum and substantia nigra. nih.govnih.gov This treatment also ameliorated the reduction in microglia in these brain regions. nih.gov The primary mechanism is believed to be the inhibition of S100B synthesis in astrocytes, which helps to restore the functional capacity of surviving dopaminergic neurons. nih.govnih.gov Arundic acid treatment also led to improvements in motor deficits observed in these models. nih.govcaymanchem.com

In the context of Alzheimer's disease, arundic acid has been investigated for its potential to ameliorate the hallmark pathologies of the disease. medchemexpress.comresearchgate.netdrugbank.com In transgenic mouse models of Alzheimer's, arundic acid has been shown to reduce cerebral amyloidosis and gliosis. nih.gov Its ability to modulate astrocyte function and inhibit S100B synthesis is considered a key component of its beneficial effects in these models. nih.govmedchemexpress.com

Table 1: Effects of Arundic Acid in Neurodegenerative Disease Models

| Disease Model | Animal | Key Findings | Reference |

| Parkinson's Disease | Mouse (MPTP-induced) | Protected dopaminergic neurons, prevented dopamine depletion, improved motor deficits, and reduced S100B expression. nih.govcaymanchem.com | nih.govcaymanchem.com |

| Parkinson's Disease | Mouse (MPTP-induced) | Delayed treatment protected against neuronal damage and ameliorated microglial reduction. nih.govnih.gov | nih.govnih.gov |

| Alzheimer's Disease | Transgenic Mouse | Ameliorated cerebral amyloidosis and gliosis. nih.gov | nih.gov |

Models of Ischemic and Traumatic Brain Injury (e.g., Acute Ischemic Stroke, Intracerebral Hemorrhage)

Arundic acid has demonstrated significant neuroprotective effects in models of ischemic and traumatic brain injury. nih.govnih.gov In a rat model of permanent focal ischemia, arundic acid was found to reduce the levels of glial fibrillary acidic protein (GFAP) and S100B, which are markers of astrocyte activation. caymanchem.com This led to a decrease in the number of TUNEL-positive (apoptotic) neurons, a reduction in infarct size, and improved motor performance. caymanchem.com The efficacy of arundic acid is attributed to its ability to prevent the overproduction of S100B by astrocytes, thereby ameliorating delayed ischemic brain damage. ingentaconnect.comnih.gov

In a model of intracerebral hemorrhage (ICH) in rats, arundic acid treatment prevented motor dysfunction, reduced S100B levels, and decreased astrogliosis and microglial activation in the damaged striatum. nih.gov This was accompanied by a reduction in pro-inflammatory cytokines and reactive oxygen species, suggesting that arundic acid can attenuate neuroinflammation and secondary brain damage after ICH. nih.gov Furthermore, in a nonhuman primate model of cerebral ischemia-reperfusion injury, arundic acid was shown to reduce infarct volume and improve neurobehavioral outcomes. magtechjournal.com Studies in animal models of traumatic brain injury have also shown that inhibiting S100B with arundic acid can lead to significant attenuation of downstream inflammatory pathways. mdpi.com

Table 2: Effects of Arundic Acid in Brain Injury Models

| Injury Model | Animal | Key Findings | Reference |

| Permanent Focal Ischemia | Rat | Reduced astrocyte activation markers, decreased neuronal apoptosis, reduced infarct size, and improved motor performance. caymanchem.com | caymanchem.com |

| Intracerebral Hemorrhage | Rat | Prevented motor dysfunction, reduced S100B levels, astrogliosis, microglial activation, and neuroinflammation. nih.gov | nih.gov |

| Cerebral Ischemia-Reperfusion | Cynomolgus Macaque | Reduced infarct volume and improved neurobehavioral recovery. magtechjournal.com | magtechjournal.com |

| Traumatic Brain Injury | Animal Models | Attenuated the expression of inflammatory receptors. mdpi.com | mdpi.com |

Models of Other Neurological Conditions (e.g., Glaucoma, Epilepsy, Multiple Sclerosis)

The therapeutic potential of arundic acid extends to other neurological conditions. In a mouse model of normal tension glaucoma, it was found to prevent retinal ganglion cell death by increasing the expression of the glutamate/aspartate transporter EAAT1. nih.govreviewofoptometry.com This suggests that enhancing EAAT1 expression could be a novel strategy for glaucoma treatment. nih.gov

In the context of epilepsy, studies using a pentylenetetrazole (PTZ)-induced seizure model in rats showed that arundic acid treatment resulted in a significant downregulation of neuroinflammation markers and improved the integrity of hippocampal tissue.

Furthermore, in a chronic experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, treatment with arundic acid, an inhibitor of S100B synthesis, resulted in lower disease severity. dntb.gov.uanih.govresearchgate.netnih.govmdpi.com The treated group showed a significant reduction in astrocytosis, demyelination, immune infiltrates, and pro-inflammatory cytokine expression. dntb.gov.uanih.govresearchgate.netnih.gov These findings suggest that targeting the S100B protein with arundic acid could be a potential therapeutic approach for multiple sclerosis. dntb.gov.uanih.govnih.gov

Table 3: Effects of Arundic Acid in Other Neurological Condition Models

| Condition Model | Animal | Key Findings | Reference |

| Normal Tension Glaucoma | Mouse | Attenuated retinal ganglion cell death by increasing EAAT1 expression. nih.govreviewofoptometry.com | nih.govreviewofoptometry.com |

| Epilepsy (PTZ-induced) | Rat | Downregulated neuroinflammation markers and improved hippocampal tissue integrity. | |

| Multiple Sclerosis (EAE) | Mouse | Reduced disease severity, astrocytosis, demyelination, and neuroinflammation. dntb.gov.uanih.govresearchgate.netnih.govmdpi.com | dntb.gov.uanih.govresearchgate.netnih.govmdpi.com |

Future Directions and Emerging Research Perspectives

Exploration of Undiscovered Mechanisms of Action and Target Identification

The current understanding of S-(+)-Arundic Acid's mechanism centers on its ability to suppress the synthesis of the S100B protein in astrocytes. frontiersin.orgnih.gov This protein is implicated in neuronal death, and its inhibition is a key aspect of the neuroprotective effects observed with arundic acid. researchgate.netresearchgate.net However, there are indications that its mechanism of action may be more complex. For instance, some studies suggest that arundic acid might have effects independent of S100B, as it has been shown to influence the levels of other proteins. frontiersin.org

Future research will likely focus on identifying additional molecular targets and signaling pathways modulated by S-(+)-Arundic Acid-d3. This could involve unbiased screening approaches to uncover novel binding partners and downstream effectors. Research has shown that arundic acid can increase the expression of the glutamate (B1630785)/aspartate transporter (GLAST), which is crucial for clearing excess glutamate and mitigating excitotoxicity. nih.gov Further investigation into how this compound influences the expression and activity of various transporters and receptors on astrocytes and other glial cells is warranted. Understanding these undiscovered mechanisms is crucial for a comprehensive appreciation of its therapeutic potential in various neurological disorders. researchgate.net

Development of Novel Arundic Acid Derivatives with Enhanced Specificity and Efficacy

Building upon the established neuroprotective profile of arundic acid, the development of novel derivatives represents a promising avenue for future research. The goal is to synthesize compounds with improved pharmacological properties, such as enhanced blood-brain barrier penetration, greater target specificity, and increased potency.

Researchers are exploring modifications to the chemical structure of arundic acid to optimize its interaction with its biological targets. researchgate.net This includes the synthesis of various enantiomers and analogs to investigate structure-activity relationships. researchgate.netresearchgate.net The development of derivatives could lead to compounds with a more favorable therapeutic index, potentially reducing off-target effects and enhancing clinical utility. These efforts are part of a broader strategy in drug discovery to refine existing therapeutic agents for better performance in treating neurodegenerative diseases. vulcanchem.com

Integration of Multi-Omics Approaches with this compound Tracing for Systems-Level Understanding

The advent of high-throughput multi-omics technologies offers an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound. frontiersin.orgmdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a comprehensive map of the molecular changes induced by the compound within a biological system. nih.gov

Integrating these multi-omics datasets with the tracing of this compound will allow for a precise correlation between the compound's distribution and its downstream effects. nih.gov This systems-level approach can reveal novel biomarkers of drug response, identify previously unknown pathways affected by the compound, and provide insights into the complex interplay between different cellular processes. mdpi.com Such an integrated analysis is crucial for moving beyond a single-target-focused view and understanding the broader physiological impact of this compound, which is essential for its development as a therapeutic agent for complex conditions like heart failure and other multifactorial diseases. mdpi.com

Advanced Preclinical Models for Translational Neuroscience Research

To better predict the clinical efficacy of this compound and its derivatives, future research will need to utilize more sophisticated preclinical models that more accurately recapitulate human neurological diseases. While traditional rodent models have been valuable in initial studies, there is a growing need for models that exhibit greater physiological and pathological relevance. caymanchem.com

Q & A

Basic Research Questions

Q. How can researchers validate the synthesis of S-(+)-Arundic Acid-d3 to ensure isotopic purity and structural integrity?

- Methodological Answer : Validation requires a multi-step analytical approach. First, use nuclear magnetic resonance (NMR) spectroscopy to confirm the deuteration pattern and structural configuration. Second, employ high-resolution mass spectrometry (HRMS) to verify the molecular mass and isotopic enrichment (e.g., ensuring >99% deuterium incorporation, as noted in deuterated standards) . Third, compare retention times and spectral data with non-deuterated analogs using chromatography (HPLC or GC) coupled with UV or MS detection. Cross-referencing with certified reference materials (CRMs) and reporting deviations in purity (>98% by HPLC) ensures reproducibility .

Q. What are the recommended storage conditions and handling protocols for this compound to prevent degradation?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 0°C–6°C to minimize thermal and photolytic degradation, as indicated in safety data sheets (SDS) . Prior to use, equilibrate the compound to room temperature in a desiccator to avoid moisture absorption. For long-term stability, aliquot the material into smaller volumes and conduct periodic purity checks via chromatography or spectroscopic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.